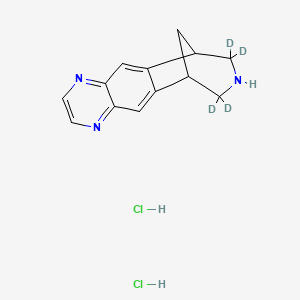

Varenicline-d4 (dihydrochloride)

Description

BenchChem offers high-quality Varenicline-d4 (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Varenicline-d4 (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H15Cl2N3 |

|---|---|

Molecular Weight |

288.21 g/mol |

IUPAC Name |

13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride |

InChI |

InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/i6D2,7D2;; |

InChI Key |

NZVVYNGXLGJKCW-AXHRBNSXSA-N |

Isomeric SMILES |

[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H].Cl.Cl |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Varenicline-d4 dihydrochloride chemical structure and properties

Chemical Structure, Properties, and Bioanalytical Applications

Executive Summary

Varenicline-d4 dihydrochloride is the stable isotope-labeled derivative of Varenicline (Chantix/Champix), a partial agonist of the

Chemical Identity & Structure

Varenicline-d4 is chemically characterized by the substitution of four hydrogen atoms with deuterium on the methano-bridge of the benzazepine structure. This specific labeling position is metabolically stable and chemically inert under standard extraction conditions.

2.1 Nomenclature & Identifiers

| Property | Specification |

| Chemical Name | 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 dihydrochloride |

| CAS Number | 2183239-01-0 (Labeled free base/salt form generic reference) |

| Unlabeled Parent CAS | 375815-87-5 (Tartrate), 249296-44-4 (Free Base) |

| Molecular Formula | C |

| Molecular Weight | ~288.21 g/mol (Salt) / 215.29 g/mol (Free Base) |

| Isotopic Purity | |

| Appearance | Pale green to light yellow solid |

2.2 Structural Configuration

The molecule consists of a quinoxaline ring fused to a diazabicyclo[3.3.1]nonane system. The deuterium labels are located on the methylene bridges (positions 7 and 9) adjacent to the secondary amine.

-

Labeling Stability: The C-D bonds at positions 7 and 9 are aliphatic and non-exchangeable in aqueous media, ensuring the isotopic label remains intact during sample preparation and storage.

Physicochemical Properties

Understanding the solubility and stability profile is critical for preparing stock solutions and extraction protocols.

-

Solubility:

-

pKa: Varenicline has a basic secondary amine (pKa ~9.2). This necessitates high pH conditions (pH > 10) during Liquid-Liquid Extraction (LLE) to suppress ionization and facilitate partitioning into organic phases.

-

Stability:

-

Solid State: Stable for >2 years at -20°C.[1]

-

Solution: Stable in plasma/saliva for up to 21 days at room temperature, 4°C, and -80°C [1].

-

Bioanalytical Application: LC-MS/MS Protocol

The primary application of Varenicline-d4 is as an Internal Standard in pharmacokinetic (PK) studies.[3] The following protocol synthesizes industry-standard methodologies for quantifying Varenicline in human plasma.

4.1 The Mechanism of Internal Standardization

Varenicline-d4 co-elutes with Varenicline but is differentiated by mass. Because it experiences the exact same ionization environment as the analyte at the exact same moment, it perfectly compensates for ion suppression caused by co-eluting phospholipids or salts in the plasma matrix.

4.2 Experimental Workflow (LLE & LC-MS/MS)

Step 1: Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer 200 µL of human plasma into a clean tube.

-

IS Spiking: Add 20 µL of Varenicline-d4 working solution (e.g., 500 ng/mL in methanol).

-

Basification: Add 50 µL of 1.0 M NaOH. Rationale: Converts the dihydrochloride salt to the free base, rendering it lipophilic.

-

Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Evaporation: Transfer the supernatant (organic layer) to a fresh tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 200 µL of Mobile Phase.

Step 2: Chromatographic Conditions

-

Column: C18 (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm).[4]

-

Mobile Phase: Isocratic mixture of 5mM Ammonium Formate : Acetonitrile (10:90 v/v).

-

Flow Rate: 0.8 mL/min.[4]

-

Run Time: ~3.0 minutes.

Step 3: Mass Spectrometry Parameters

| Analyte | Precursor Ion ( | Product Ion ( | Note |

| Varenicline | 212.1 | 169.0 | Loss of bridge (-C |

| Varenicline-d4 | 216.1 | 169.0 | Loss of deuterated bridge (-C |

Technical Note on Transitions: The transition for Varenicline-d4 often yields the same product ion (169.0) as the unlabeled parent because the fragmentation pathway involves the loss of the deuterated bridge structure. The specificity is maintained by the distinct precursor mass (216.1 vs 212.1) [2].

4.3 Analytical Workflow Diagram

Figure 1: Step-by-step bioanalytical workflow for the extraction and quantification of Varenicline using Varenicline-d4 as the internal standard.

Safety and Handling

While Varenicline-d4 is primarily a research standard, it shares toxicological properties with the parent drug.

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed.

-

Environmental: Toxic to aquatic life with long-lasting effects.

-

-

Handling Precautions:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at -20°C. Hygroscopic; allow vial to reach room temperature before opening to prevent moisture condensation which can degrade the salt form.

-

References

-

National Institutes of Health (NIH). (2025). Stability of Varenicline Concentration in Saliva Over 21 Days at Three Storage Temperatures. Available at: [Link]

-

Dasari, P. K., et al. (2016). Picogram level quantification of varenicline in human plasma samples by LC-ESI-MS/MS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 7. Journal of Research in Pharmacy » Submission » LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline [dergipark.org.tr]

Varenicline-d4 (CAS 2183239-01-0): A Definitive Technical Guide to Isotopic Standards and nAChR Pharmacology

Executive Summary

Varenicline-d4 dihydrochloride (CAS 2183239-01-0) is the stable isotope-labeled (SIL) analogue of varenicline, a first-in-class nicotinic acetylcholine receptor (nAChR) partial agonist widely utilized in smoking cessation therapies. This whitepaper elucidates the structural rationale behind its deuteration, its pharmacological interaction network, and its critical role as an internal standard in high-throughput LC-MS/MS bioanalysis.

Structural Rationale and Isotopic Integrity

Varenicline-d4 is formally designated as 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4. The strategic incorporation of four deuterium atoms at the 7 and 9 positions of the methanoazepine ring is a highly deliberate synthetic choice.

The Causality of Experimental Design: Deuteration at these specific aliphatic carbon centers provides exceptional metabolic stability and prevents deuterium-to-hydrogen (D/H) exchange during aqueous sample extraction or chromatography. Furthermore, the +4 Da mass shift is optimal for mass spectrometry. Unlabeled varenicline naturally exhibits M+1 and M+2 isotopes due to the natural abundance of Carbon-13 and Nitrogen-15. A +4 Da shift sufficiently clears this natural isotopic envelope, completely eliminating cross-talk in the Multiple Reaction Monitoring (MRM) channels while maintaining identical physicochemical properties and chromatographic retention times to the active pharmaceutical ingredient (API)[1].

Pharmacodynamics: nAChR Modulation

While Varenicline-d4 is primarily utilized as an analytical tool, its biological behavior is identical to the unlabeled API. Varenicline targets the

The Causality of Mechanism:

Varenicline acts as a partial agonist at

Mechanism of Action: Varenicline's dual role at α4β2 and α7 nAChRs.

Quantitative Pharmacological Profile

The functional activity of varenicline across various neuronal nicotinic receptors demonstrates distinct subtype selectivity. The table below summarizes the quantitative pharmacodynamics derived from two-electrode voltage clamp assays[3].

| Receptor Subtype | Pharmacological Action | EC50 (µM) | Efficacy (Relative to ACh) |

| Partial Agonist | 2.3 ± 0.3 | 13.4 ± 0.4% | |

| Partial Agonist | 55 ± 8 | 75 ± 6% | |

| Full Agonist | 18 ± 6 | 93 ± 7% |

Bioanalytical Application: LC-MS/MS Quantification Workflow

In pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), Varenicline-d4 serves as the gold-standard internal standard (IS)[1].

The Causality of SIL-IS Implementation (Self-Validating System): Biological matrices (such as plasma or serum) contain endogenous phospholipids and proteins that cause unpredictable matrix effects—specifically ion suppression or enhancement—in the electrospray ionization (ESI) source of a mass spectrometer. Because Varenicline-d4 co-elutes exactly with unlabeled varenicline, both molecules experience identical ionization conditions in real-time. By calculating the peak area ratio (Analyte / IS), these matrix-induced fluctuations are mathematically canceled out. This creates a self-validating system where the quantitative readout is immune to sample-to-sample matrix variations.

Step-by-Step Bioanalytical Protocol

-

Sample Preparation & Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of Varenicline-d4 working solution (e.g., 50 ng/mL in methanol) to achieve a constant IS concentration.

-

Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent reduces the dielectric constant of the solution, causing proteins to precipitate, while the formic acid disrupts protein-drug binding, ensuring total recovery of the analyte.

-

Extraction & Centrifugation: Vortex the mixture vigorously for 2 minutes to ensure homogeneous distribution of the IS. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

-

LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Elute using a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

MRM Detection: Monitor the specific transitions in positive ESI mode:

-

Varenicline (API): m/z 212.1

169.1 -

Varenicline-d4 (IS): m/z 216.1

173.1

-

Step-by-step LC-MS/MS bioanalytical workflow using Varenicline-d4.

References

- Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors.PubMed / National Institutes of Health (NIH).

- Varenicline-d4 (CAS Number: 2183239-01-0).Cayman Chemical.

- How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions.bioRxiv.

- Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance.Psych Scene Hub.

Sources

A Technical Guide to Varenicline Tartrate and Varenicline-d4 Dihydrochloride: The Active Molecule and Its Analytical Standard

Executive Summary: In the fields of pharmaceutical development and clinical research, precision is paramount. This guide provides an in-depth technical comparison between Varenicline Tartrate, the active pharmaceutical ingredient (API) in smoking cessation therapies, and Varenicline-d4 Dihydrochloride, its deuterated analogue essential for bioanalytical quantification. We will explore their distinct chemical properties, their synergistic roles in drug development, and the analytical methodologies that connect them. This document serves as a critical resource for researchers, analytical chemists, and drug development professionals, clarifying the causality behind their respective formulations and applications.

Introduction to Varenicline: A Unique Mechanism of Action

Varenicline is a prescription medication developed to aid in smoking cessation.[1] Its efficacy is rooted in its unique activity as a partial agonist at the α4β2 neuronal nicotinic acetylcholine receptors (nAChRs).[2][3] This mechanism is twofold:

-

Agonist Activity: Varenicline stimulates these receptors, but to a significantly lesser degree than nicotine. This action helps to alleviate craving and withdrawal symptoms that occur when a person stops smoking.[2][4]

-

Antagonist Activity: By binding to the α4β2 receptors, varenicline simultaneously blocks nicotine from binding. This prevents the rewarding and reinforcing effects of smoking, reducing the satisfaction derived from it.[2][5]

Varenicline's high selectivity for α4β2 receptors over other nicotinic receptors is a key aspect of its pharmacological profile.[2] It undergoes minimal metabolism, with about 92% of the dose excreted unchanged in urine, and has an elimination half-life of approximately 24 hours.[2]

Varenicline Tartrate: The Therapeutic Agent

Varenicline is formulated as a tartrate salt for therapeutic use.[2] This specific salt form is not an arbitrary choice but a deliberate decision based on key pharmaceutical principles.

Chemical Properties and Structure

Varenicline tartrate is the salt formed from the reaction of the varenicline free base with (2R,3R)-2,3-dihydroxybutanedioate (tartaric acid).[2][6] It is a white to off-white, highly water-soluble solid.[2] The formation of a salt is a common and critical step in drug development, often employed to improve the physicochemical properties of an API, such as solubility, stability, and manufacturability.[7][8][9] The high water solubility of the tartrate salt is particularly advantageous for oral administration, facilitating its dissolution and subsequent absorption.[2]

The Rationale for Salt Selection

The selection of a specific salt form, like tartrate, is a crucial part of the drug development process. Pharmaceutical salts can significantly enhance the solubility and dissolution rate of a drug compared to its free base form.[10][11] This improved solubility is often a key factor in achieving adequate bioavailability for orally administered medications.[9] While many counterions are available, tartrate is a common choice that can offer a good balance of improved physical properties and physiological compatibility.

Varenicline-d4 Dihydrochloride: The Analytical Standard

In contrast to the therapeutic role of varenicline tartrate, varenicline-d4 dihydrochloride serves a critical analytical purpose. It is a stable, isotopically labeled version of the drug, designed specifically for use as an internal standard in quantitative bioanalysis.[12][13]

The Principle of Isotopic Labeling

Varenicline-d4 is chemically identical to varenicline, except that four hydrogen atoms (H) have been replaced with their heavier, stable isotope, deuterium (D or ²H).[12] This substitution results in a molecule that is four mass units heavier than the parent drug but behaves almost identically in terms of its chemical and physical properties.[14][15] This near-identical behavior is the cornerstone of its utility as an internal standard.

Role as an Internal Standard in Mass Spectrometry

Quantitative analysis of drugs in biological matrices (like plasma or urine) using Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to variability.[16][17] Factors such as sample loss during extraction, fluctuations in instrument sensitivity, and matrix effects (where other components in the sample suppress or enhance the signal of the analyte) can lead to inaccurate results.[16][18]

A stable isotope-labeled internal standard (SIL-IS), like Varenicline-d4, is the gold standard for correcting these variations.[15][19] Here’s why:

-

Co-elution: It co-elutes with the unlabeled analyte (varenicline) during chromatography, meaning they experience the same conditions.[15][18]

-

Identical Behavior: It behaves identically during sample preparation (e.g., liquid-liquid extraction) and ionization in the mass spectrometer.[19]

-

Mass-Based Distinction: The mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference.[14]

By adding a known amount of Varenicline-d4 to every sample, calibrator, and quality control standard, the ratio of the analyte's signal to the internal standard's signal is measured. This ratio remains constant even if sample is lost or the instrument response fluctuates, allowing for highly accurate and precise quantification.[16][19] The dihydrochloride salt form is chosen for reasons of stability and solubility in the analytical standards' preparation.

Head-to-Head Comparison

The distinct roles of these two compounds are best summarized in a direct comparison:

| Feature | Varenicline Tartrate | Varenicline-d4 Dihydrochloride |

| Primary Use | Active Pharmaceutical Ingredient (API) for smoking cessation.[1] | Internal Standard for quantitative bioanalysis (e.g., LC-MS/MS).[12][13] |

| Chemical Nature | Salt of the active molecule with tartaric acid.[2][6] | Deuterium-labeled salt of the active molecule with hydrochloric acid.[12] |

| Isotopic Labeling | None (natural isotopic abundance). | Contains four deuterium (²H) atoms.[12] |

| Molecular Formula | C₁₃H₁₃N₃ • C₄H₆O₆[2] | C₁₃H₉D₄N₃ • 2HCl |

| Molecular Weight | 361.35 g/mol [2][20] | ~288.21 g/mol (as dihydrochloride, d4 base is ~215.29)[21][] |

| Key Property | Therapeutic efficacy as a partial nAChR agonist.[2][23] | Mass difference from the unlabeled drug for MS detection.[15] |

Practical Application: Bioanalytical Workflow

The synergy between the API and its deuterated internal standard is best illustrated in a typical bioanalytical workflow for a pharmacokinetic study.

Workflow Diagram

Caption: Bioanalytical workflow for quantifying varenicline in plasma.

Experimental Protocol: Quantification of Varenicline in Human Plasma

This protocol outlines a typical LC-MS/MS method for determining varenicline concentrations in human plasma, a critical component of pharmacokinetic studies.[24][25]

1. Preparation of Standards:

-

Create a stock solution of Varenicline Tartrate (e.g., 1 mg/mL in methanol).

-

Prepare a separate stock solution of Varenicline-d4 Dihydrochloride (e.g., 1 mg/mL in methanol).

-

Generate a series of working standard solutions of varenicline by serial dilution of the stock solution.

-

Prepare a working internal standard (IS) solution (e.g., 50 ng/mL of Varenicline-d4) by diluting the IS stock.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 25 µL of the working IS solution (Varenicline-d4).

-

Vortex briefly to mix.

-

Add 1 mL of an organic extraction solvent (e.g., methyl tertiary butyl ether).[24][25]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

LC System: A standard HPLC or UPLC system.

-

Column: A C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[24]

-

Mobile Phase: An isocratic mixture of acetonitrile and ammonium acetate buffer (e.g., 70:30 v/v).[24]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

- Varenicline transition: e.g., m/z 212.1 → 183.1

- Varenicline-d4 transition: e.g., m/z 216.1 → 187.1

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (Varenicline/Varenicline-d4) versus the nominal concentration of the calibrators.

-

Apply a weighted linear regression to the calibration curve.

-

Determine the concentration of varenicline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Varenicline Tartrate and Varenicline-d4 Dihydrochloride are two sides of the same molecular coin, each expertly tailored for its specific role. Varenicline tartrate is the therapeutically active form, optimized for delivery and efficacy in patients seeking to quit smoking. Varenicline-d4 dihydrochloride is its indispensable analytical partner, a high-fidelity tool that enables researchers to measure the drug's concentration in biological systems with the utmost accuracy and precision. Understanding the distinct yet complementary nature of these two compounds is fundamental for professionals engaged in the development, analysis, and clinical application of varenicline.

References

-

Chantix Label . U.S. Food and Drug Administration.

-

The Role of Internal Standards In Mass Spectrometry . SCION Instruments.

-

Varenicline: a first-line treatment option for smoking cessation . PubMed.

-

Smoking Cessation Products Fact Sheet . Cancer Council WA.

-

Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance . Psych Scene Hub.

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . South American Journal of Clinical Research.

-

Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry . PubMed.

-

Varenicline and Other Pharmacotherapies for Tobacco Dependence . Mayo Clinic.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . LGC Standards.

-

Deuterated internal standards and bioanalysis . AptoChem.

-

Varenicline tartrate . PubChem.

-

Varenicline tartrate . Biocompare.

-

Varenicline tartrate | 375815-87-5 . ChemicalBook.

-

LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities . International Journal of Pharmaceutical Sciences and Nanotechnology.

-

Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry | Request PDF . ResearchGate.

-

The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide . BenchChem.

-

Varenicline Tartrate | 375815-87-5 . TCI Chemicals.

-

Varenicline-d4 hydrochloride . MedChemExpress.

-

Varenicline dihydrochloride . PubChem.

-

LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline . U.S. Food and Drug Administration.

-

Tartrate and aspartate salts . ResearchGate.

-

What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? . Dr.Oracle.

-

Varenicline-d4 dihydrochloride . MedChemExpress.

-

BIO-Analytical Method Development and Validation By LC/MS/MS Technique . Preprints.org.

-

Varenicline (CP 526555) dihydrochloride . Selleck Chemicals.

-

CAS 2183239-01-0 (Varenicline-[d4]) . BOC Sciences.

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . MDPI.

-

Pharmaceutical salts: a formulation trick or a clinical conundrum? . Heart.

-

Salt Selection in Drug Development . Pharmaceutical Technology.

Sources

- 1. Varenicline tartrate | 375815-87-5 [chemicalbook.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Varenicline Tartrate | 375815-87-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. mayo.edu [mayo.edu]

- 5. psychscenehub.com [psychscenehub.com]

- 6. Chantix | C17H19N3O6 | CID 9906942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bjcardio.co.uk [bjcardio.co.uk]

- 9. pharmtech.com [pharmtech.com]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 16. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 17. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]

- 18. texilajournal.com [texilajournal.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. biocompare.com [biocompare.com]

- 21. Varenicline dihydrochloride | C13H15Cl2N3 | CID 11460290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Varenicline: a first-line treatment option for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Varenicline-d4: A Technical Guide to the Gold Standard Internal Standard for Bioanalysis

Executive Summary

In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the precision of quantitative bioanalysis is paramount. The integrity of data derived from techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is critically dependent on the methodology's ability to correct for analytical variability. This guide provides an in-depth technical exploration of Varenicline-d4, a stable isotope-labeled (SIL) internal standard, establishing its role as the definitive standard for the accurate quantification of varenicline in complex biological matrices. We will dissect the fundamental advantages of SIL internal standards, present a field-proven LC-MS/MS workflow, and detail the rigorous validation required to ensure data of the highest caliber for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Varenicline

Varenicline, commercially known as Chantix® or Champix®, is a highly selective partial agonist for α4β2 nicotinic acetylcholine receptors, prescribed globally as a primary aid for smoking cessation.[1][2] Its therapeutic efficacy is directly linked to its plasma concentration, making the accurate measurement of these levels essential for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies.[3][4]

Quantitative analysis via LC-MS/MS is the gold standard for this purpose due to its high sensitivity and specificity.[5][6][7] However, the analytical process—from sample preparation to final detection—is susceptible to variations that can compromise accuracy. These variables include:

-

Sample Preparation Inconsistencies: Losses during extraction procedures like protein precipitation (PPT) or liquid-liquid extraction (LLE).[6]

-

Matrix Effects: Co-eluting endogenous components from biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[8][9]

-

Instrumental Variability: Fluctuations in injection volume, chromatographic conditions, and mass spectrometer response over time.[6]

To counteract these variables, an internal standard (IS) is incorporated into every sample. The IS is a compound added at a known concentration that ideally behaves identically to the analyte throughout the entire analytical process, providing a reference point for accurate quantification.[8][10]

The Superiority of Stable Isotope-Labeled Internal Standards

While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are unequivocally the best practice for achieving the highest level of accuracy and precision in quantitative bioanalysis.[8][9][11] Varenicline-d4 is the deuterium-labeled analog of varenicline, where four hydrogen atoms are replaced by deuterium.[1][12]

Why is Varenicline-d4 the ideal choice?

-

Near-Identical Physicochemical Properties: Varenicline-d4 shares the same structure, pKa, and polarity as varenicline. This ensures it co-elutes during chromatography and behaves identically during sample extraction.[8]

-

Identical Ionization Efficiency: Because its chemical properties are the same, it experiences the same degree of ion suppression or enhancement from the sample matrix. This allows for a reliable correction, as the response ratio of the analyte to the SIL-IS remains constant even if the absolute signal intensity fluctuates.[8][9]

-

Distinct Mass-to-Charge Ratio (m/z): The deuterium atoms give Varenicline-d4 a different molecular weight (215.3 g/mol ) compared to varenicline, allowing the mass spectrometer to distinguish between the two compounds.[1][12]

The use of a SIL-IS like Varenicline-d4 forms the basis of the highly precise isotope dilution mass spectrometry (IDMS) technique, which is considered a definitive measurement method.[8]

A Validated LC-MS/MS Workflow for Varenicline Quantification

This section outlines a robust and reproducible method for the quantification of varenicline in human plasma, employing Varenicline-d4 as the internal standard. This protocol is synthesized from established methodologies and best practices.[2][5][13]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen for its ability to provide a clean extract, minimizing matrix effects and ensuring high recovery.

Step-by-Step Protocol:

-

Aliquoting: To a 300 µL aliquot of human plasma in a clean microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Varenicline-d4 at 25.0 ng/mL).[14]

-

Alkalinization: Add a suitable buffer to alkalinize the sample, such as 1N Sodium Hydroxide. Vortex for 30 seconds to mix.[2] This step ensures varenicline is in its non-ionized form, maximizing its solubility in the organic extraction solvent.

-

Extraction: Add 1 mL of an organic extraction solvent like methyl tertiary butyl ether (MTBE).[2][14] Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte and IS into the organic layer.

-

Separation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to achieve complete separation of the organic and aqueous layers.

-

Isolation & Evaporation: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.[2]

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.

-

Final Centrifugation & Injection: Centrifuge the final solution and inject the clear supernatant into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized parameters for achieving sensitive and specific detection of varenicline and Varenicline-d4.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm | C18 chemistry provides excellent retention and separation for compounds like varenicline.[5][13] |

| Mobile Phase | 5mM Ammonium Formate : Acetonitrile (10:90 v/v) | An isocratic mobile phase simplifies the method and ensures stable retention times. Ammonium formate aids in protonation for positive ion mode ESI.[5][13] |

| Flow Rate | 0.8 mL/min | Provides optimal peak shape and separation within a reasonable run time.[5][13] |

| Column Temp. | 25°C - 29°C | Maintains consistent retention times and peak shapes.[15][16] |

| Injection Vol. | 20 µL | A standard volume balancing sensitivity with potential for column overload. |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Varenicline contains basic nitrogen atoms that are readily protonated, making positive ion mode highly sensitive.[5] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition. |

| MRM Transition (Varenicline) | m/z 212.1 → 169.0 | This represents the transition from the protonated parent molecule to a stable, characteristic product ion.[5][13] |

| MRM Transition (Varenicline-d4) | m/z 216.1 → 173.0 (Typical) | The +4 Da mass shift is monitored for the internal standard. |

| Dwell Time | 200 ms | Ensures a sufficient number of data points are collected across each chromatographic peak for accurate integration. |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the bioanalytical process.

Caption: Interdependence of key validation parameters for a robust bioanalytical method.

Conclusion

The use of a stable isotope-labeled internal standard is the unequivocal best practice for achieving the highest level of accuracy and precision in the quantitative bioanalysis of varenicline. [8]Varenicline-d4, by its very design, co-elutes with and behaves identically to the parent drug throughout the entire analytical workflow. This allows it to perfectly compensate for variations in sample recovery, matrix-induced ionization effects, and instrumental drift. For any drug development program, clinical trial, or research study involving varenicline, the integrity of the bioanalytical data is paramount. Employing Varenicline-d4 is not merely a technical choice; it is a fundamental component of a scientifically sound, robust, and defensible analytical strategy that ensures data of the highest quality and reliability.

References

-

Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

-

European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]

-

Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

-

picogram level quantification of varenicline in human plasma samples by lc-esi-ms/ms. (2024, October 4). ResearchGate. [Link]

-

An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasm. (2013, May 29). Semantic Scholar. [Link]

-

Population pharmacokinetic analysis of varenicline in adult smokers. National Center for Biotechnology Information. [Link]

-

Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

-

The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. [Link]

-

Varenicline-D4 | CAS 2183239-01-0. Veeprho. [Link]

-

Stable Isotope-labeled Standards. Amerigo Scientific. [Link]

-

Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry. (2013, July 15). PubMed. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

-

PICOGRAM LEVEL QUANTIFICATION OF VARENICLINE IN HUMAN PLASMA SAMPLES BY LC–ESI-MS/MS. (2016, June 1). International Journal of Pharmaceutical Sciences and Research. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

-

FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]

-

Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing. (2022, September 28). The Royal Society of Chemistry. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

-

Methods for the Analysis of Varenicline Tablets. (2023, June 1). Emerging Standards. [Link]

-

Development and validation of the UV spectroscopic method for varenicline determination in pharmaceutical preparation. (2022, May 27). Semantic Scholar. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Population pharmacokinetic analysis of varenicline in adult smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. veeprho.com [veeprho.com]

- 13. ijpsr.com [ijpsr.com]

- 14. Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. emergingstandards.usp.org [emergingstandards.usp.org]

Technical Guide: Solubility Profile & Preparation of Varenicline-d4 Dihydrochloride

[1]

Executive Summary

Varenicline-d4 dihydrochloride is the stable isotope-labeled internal standard (IS) for Varenicline, a partial agonist of the

This guide defines the solubility limits in Methanol (MeOH) and Water , distinguishing between the highly soluble salt form and the sparingly soluble free base. It provides a validated protocol for preparing LC-MS/MS stock solutions, emphasizing the prevention of isotopic scrambling and hydrolytic degradation.

Part 1: Physicochemical Profile & Solubility Dynamics[1]

The "Salt vs. Free Base" Critical Distinction

A common error in Varenicline-d4 handling is conflating the solubility of the dihydrochloride salt with the free base.

-

Varenicline-d4 Free Base: Lipophilic, sparingly soluble in water (~0.08 mg/mL).[1]

-

Varenicline-d4 Dihydrochloride: Highly hydrophilic, freely soluble in water (>100 mg/mL).[1]

The dihydrochloride form relies on the ionization of the secondary amine and the pyrazine nitrogen to form a hydration shell, drastically increasing aqueous solubility.

Solubility Data Matrix

The following data represents the operational solubility limits for the dihydrochloride salt form.

| Solvent | Solubility Limit (Est.) | Solvation Mechanism | Application Context |

| Water (Deionized) | > 100 mg/mL | Ionic dissociation & hydration | Aqueous buffers, mobile phase A preparation.[1] |

| Methanol (MeOH) | ~ 10 - 30 mg/mL | Hydrogen bonding & dipole interaction | Primary Stock Solutions , protein precipitation.[1] |

| DMSO | ~ 60 mg/mL | Polar aprotic solvation | Alternative stock (not recommended for LC-MS due to ion suppression).[1] |

| Acetonitrile | < 1 mg/mL | Weak dipole interaction | Not suitable for primary dissolution; used as diluent only.[1] |

Technical Insight: While water offers the highest solubility, Methanol is the preferred solvent for Primary Stock Solutions. Aqueous stocks are prone to microbial growth and chemical hydrolysis over time. Methanol provides a bacteriostatic environment and facilitates easier evaporation if concentration adjustments are required.

Part 2: Experimental Protocol (Stock Preparation)

Workflow Logic

The preparation of Varenicline-d4 is critical for LC-MS/MS bioanalysis.[1] The protocol below uses a Gravimetric-Volumetric Hybrid Approach to ensure accuracy.

Objective: Prepare a stable

Reagents & Equipment[3][4]

-

Analyte: Varenicline-d4 Dihydrochloride (Isotopic Purity

).[1][3] -

Solvent: LC-MS Grade Methanol (cooled to

to reduce volatility error). -

Vessel: Amber borosilicate glass (Class A) to prevent photodegradation.[1]

Step-by-Step Procedure

-

Mass Correction Calculation: Before weighing, calculate the Salt Correction Factor (SCF) to target the free base concentration.

To obtain 10 mg of active Varenicline-d4, weigh 13.3 mg of the dihydrochloride salt.[1] -

Primary Dissolution (Methanol):

-

Weigh the calculated mass into a 10 mL amber volumetric flask.

-

Add approximately 6 mL of Methanol .

-

Sonicate for 5 minutes at ambient temperature. Note: The salt should dissolve rapidly. If particulates remain, vortex for 30 seconds.

-

-

Volume Adjustment:

-

Verification (Self-Validating Step):

-

Visually inspect for "schlieren" lines (indicating incomplete mixing) or precipitate.[1]

-

Optional: Dilute an aliquot 1:100 in water and check UV absorbance at 236 nm against a known Varenicline reference to verify concentration.

-

-

Storage:

-

Aliquot into cryovials (avoid repeated freeze-thaw).

-

Store at -20°C . Stable for

months.

-

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the intended analytical application.

Caption: Decision matrix for Varenicline-d4 solvent selection. Methanol is prioritized for stock stability despite Water's higher solubility capacity.

Part 4: Troubleshooting & Stability Mechanisms

The pH Solubility Cliff

Varenicline is a base (pKa

-

Acidic/Neutral pH: The molecule is protonated (ionized), maintaining high solubility in water.

-

Basic pH (> 9.0): If you dilute the dihydrochloride salt into a high-pH buffer (e.g., Ammonium Hydroxide), the molecule deprotonates to the Free Base .

-

Result: Immediate precipitation.[1]

-

Corrective Action: Ensure all aqueous diluents are acidified (e.g., 0.1% Formic Acid) or kept neutral.

Isotopic Stability

Deuterium exchange is a risk in protic solvents if the label is on an exchangeable position (e.g., -NH or -OH).[1]

References

-

Pfizer Inc. (2006).[1] Chantix (Varenicline) Prescribing Information. U.S. Food and Drug Administration.[5] [Link]

-

Mihalak, K. B., et al. (2006).[1] "Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors."[1][2][3][6] Molecular Pharmacology, 70(3), 801-805.[1][3][6] [Link]

Sources

- 1. Varenicline-d4 | CAS 2183239-01-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Advanced Material Safety and Handling Whitepaper: Varenicline-d4 Dihydrochloride in Bioanalytical Workflows

Executive Summary

Varenicline-d4 dihydrochloride is the deuterium-labeled stable isotope internal standard (SIL-IS) of varenicline, a highly selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) [1]. In rigorous pharmacokinetic (PK), therapeutic drug monitoring (TDM), and forensic toxicology workflows, utilizing a deuterated standard is non-negotiable for mitigating matrix-induced ion suppression during LC-MS/MS quantification.

This whitepaper transcends a standard Material Safety Data Sheet (MSDS). It provides researchers and drug development professionals with a mechanistic understanding of the compound's physicochemical stability, pharmacological hazards, and self-validating handling protocols required to maintain absolute analytical integrity.

Physicochemical Profiling and Isotopic Integrity

The Causality of Experimental Choices: Deuterium incorporation at the 7,7,9,9 positions of the methanoazepino[4,5-g]quinoxaline ring system is a deliberate design choice. These specific carbon-deuterium bonds are metabolically stable and highly resistant to hydrogen-deuterium exchange (HDX) in acidic or basic aqueous matrices, preventing isotopic scrambling during sample extraction. Furthermore, the dihydrochloride salt form is selected over the free base to dramatically enhance aqueous solubility and solid-state stability, preventing the oxidative degradation of the secondary amine over long-term storage [2].

Table 1: Physicochemical and Identification Data

| Property | Value / Description |

| Chemical Name | 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 dihydrochloride |

| CAS Registry Number | 866823-63-4 (Unlabeled Free Base: 249296-44-4)[2] |

| Molecular Formula | C13H9D4N3 · 2HCl |

| Molecular Weight | 288.21 g/mol (Free base: 215.3 g/mol ) |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) [1] |

| Solubility | Water (>10 mg/mL), Methanol, DMSO |

| Storage Conditions | -20°C, tightly sealed, desiccated, protected from light |

Mechanistic Toxicology and Hazard Identification

Standard safety documentation lists hazard codes, but understanding the pharmacological basis of these hazards is critical for establishing robust laboratory safety cultures.

-

Acute Toxicity (H302 - Harmful if swallowed): Varenicline is a potent, centrally acting neuroactive compound. Accidental ingestion or mucosal absorption triggers α4β2 nAChR activation, leading to systemic mesolimbic dopamine release. Symptoms of acute occupational exposure include severe nausea, sleep disturbances, agitation, and potential cardiovascular anomalies [3].

-

Irritant Properties (H315, H319): The dihydrochloride salt dissociates in aqueous microenvironments (such as sweat on the skin or tears in the eyes) to form a localized acidic environment, causing acute skin irritation and severe eye damage [4].

-

Environmental Hazard (H400 - Very toxic to aquatic life): The rigid polycyclic structure of varenicline is resistant to rapid environmental biodegradation. Its persistence and biological activity pose severe, long-lasting risks to aquatic organisms [5].

Caption: Mechanistic pathway of Varenicline-d4 at the α4β2 nAChR driving mesolimbic dopamine release.

Self-Validating Handling and Preparation Protocols

To ensure both operator safety and analytical integrity, the preparation of Varenicline-d4 SIL-IS solutions must follow a closed-loop, self-validating protocol. This prevents calculation errors related to salt-to-free-base conversions, which are a leading cause of quantitative failure in bioanalysis.

Step-by-Step Methodology: Preparation of 1.0 mg/mL Master Stock Solution

-

Environmental Control: Perform all weighing inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood to prevent inhalation of aerosolized dihydrochloride dust. Operators must wear double nitrile gloves, a lab coat, and tightly fitting safety goggles (EN 166 compliant) [6].

-

Gravimetric Verification (Self-Validating Step 1): Pre-weigh a 10 mL amber volumetric flask with a glass stopper on an analytical microbalance (readability 0.01 mg). Tare the balance.

-

Transfer: Carefully transfer approximately 10 mg of Varenicline-d4 dihydrochloride into the flask using an anti-static spatula. Record the exact mass (

). -

Solvent Addition: Add 8 mL of LC-MS grade Methanol. Sonicate for 5 minutes at room temperature until complete dissolution is visually confirmed.

-

Volume Adjustment: Bring the volume to exactly 10.0 mL with Methanol.

-

Concentration Calculation (Self-Validating Step 2): Calculate the exact free-base equivalent concentration to ensure accurate downstream spiking.

- (mg/mL)

- (mg/mL)

-

Storage: Aliquot the master stock into 1 mL amber glass vials with PTFE-lined screw caps. Purge the headspace with Argon gas to displace oxygen and prevent oxidative degradation. Store immediately at -20°C.

LC-MS/MS Analytical Workflow Integration

In mass spectrometry, Varenicline-d4 is utilized to correct for matrix-induced ion suppression or enhancement during electrospray ionization (ESI). Because the deuterated standard shares the exact physicochemical properties of the target analyte, it co-elutes perfectly during Ultra-Performance Liquid Chromatography (UPLC), normalizing the detector response and validating the extraction recovery.

Caption: Self-validating LC-MS/MS workflow utilizing Varenicline-d4 to correct for matrix effects.

Emergency Response and Disposal

-

Spill Mitigation: Never sweep dry powder, as this generates highly hazardous, respirable aerosols. Cover the spill with damp absorbent pads (using water or 70% ethanol to suppress dust). Collect the material into a sealed, chemically resistant container. Wash the affected area thoroughly with soap and water [4].

-

Disposal: Due to its extreme aquatic toxicity (H400) [5], solutions containing Varenicline-d4 must never be disposed of down the sink. Liquid waste must be segregated into non-halogenated flammable waste (if dissolved in methanol) or specific aqueous toxic waste, and incinerated by a licensed hazardous waste contractor in accordance with local environmental regulations.

References

Introduction: The Quintessential Role of Varenicline-d4 in Bioanalysis

An In-Depth Technical Guide to the Isotopic Enrichment Levels of Varenicline-d4 Standards

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a cornerstone therapy for smoking cessation.[1][2] For researchers and drug development professionals, the accurate quantification of Varenicline in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. This necessitates the use of a high-quality internal standard (IS) in mass spectrometry-based bioanalytical assays. The stable isotope-labeled (SIL) analog, Varenicline-d4, has emerged as the gold standard for this purpose.[3][4][5][6]

Varenicline-d4 is a deuterated form of the parent drug, where four hydrogen atoms have been replaced with deuterium.[3] Its chemical and physical properties are nearly identical to Varenicline, allowing it to perfectly mimic the analyte's behavior during sample extraction, chromatography, and ionization.[7][8][9] This mimicry is the foundation of the isotope dilution method, which corrects for procedural variability and matrix effects, thereby ensuring the highest degree of accuracy and precision in quantification.[10]

This technical guide provides a comprehensive exploration of the most critical quality attribute of Varenicline-d4 standards: the isotopic enrichment level. We will delve into the causality behind experimental choices for its determination, present validated protocols, and discuss the interpretation of these crucial data points.

The Imperative of High Isotopic Enrichment

Isotopic enrichment, or isotopic purity, refers to the percentage of the SIL-IS molecules that contain the desired number of stable isotopes. For Varenicline-d4, this means quantifying the proportion of molecules that are indeed tetradeuterated. The level of isotopic enrichment is not a trivial specification; it is a critical parameter that directly impacts assay performance and data integrity.

Why is high isotopic enrichment essential?

-

Minimizing Crosstalk: Every batch of a SIL-IS contains trace amounts of the unlabeled analyte (d0). If the isotopic purity is low, the contribution of the d0 impurity in the internal standard spiking solution can artificially inflate the measured concentration of the analyte in the sample, a phenomenon known as crosstalk.[7] Regulatory bodies require a thorough evaluation of this potential interference.[7]

-

Ensuring Signal-to-Noise: High-purity standards minimize background interference, leading to a cleaner signal and improved sensitivity, which is especially critical for quantifying low concentrations of Varenicline.[8]

-

Assay Accuracy and Reproducibility: A well-characterized, highly enriched internal standard is fundamental to a robust and reproducible bioanalytical method. It ensures that the ratio of the analyte to the internal standard is a true reflection of the analyte's concentration.[8][10]

Leading suppliers and regulatory guidelines recommend an isotopic enrichment level of at least 98% for deuterated standards to be used in quantitative bioanalysis.[8]

Synthesis and Quality Control Workflow

The generation of a high-quality Varenicline-d4 standard is a multi-step process involving precise chemical synthesis followed by rigorous analytical characterization. The deuterium labels are strategically introduced into stable, non-exchangeable positions on the Varenicline molecule.[11] The IUPAC name, 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4, confirms that the four deuterium atoms are located on the azepine ring, positions not susceptible to back-exchange with protons from the solvent or matrix.[4]

The following diagram illustrates the logical workflow from synthesis to final product qualification.

Caption: Conceptual workflow for Varenicline-d4 synthesis and quality control.

Analytical Characterization: A Dual-Technique Approach

Verifying the isotopic enrichment and overall quality of Varenicline-d4 requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[12] These two techniques provide orthogonal and complementary information, ensuring a comprehensive characterization of the standard.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment

HRMS, particularly Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS), is the primary technique for accurately quantifying isotopic enrichment.[13] Its high resolving power allows for the clear separation of the isotopic peaks of Varenicline-d4 from the unlabeled (d0) and partially labeled (d1, d2, d3) species.

-

System Preparation:

-

Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a UHPLC system.[13]

-

Column: A suitable reversed-phase column, such as a C18, to achieve chromatographic separation from any potential impurities. A typical column might be a Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm.[14]

-

Mobile Phase: An isocratic mobile phase, for instance, 5mM ammonium formate and acetonitrile (10:90 v/v), is often used.[14]

-

-

Sample Preparation:

-

Dissolve the Varenicline-d4 standard in a suitable solvent (e.g., methanol or mobile phase) to a concentration appropriate for MS detection (e.g., ~100-500 ng/mL).

-

-

Data Acquisition:

-

Acquire data in full scan mode over a mass range that includes the molecular ions of both unlabeled Varenicline (C₁₃H₁₃N₃, MW: 211.11) and Varenicline-d4 (C₁₃H₉D₄N₃, MW: 215.14).

-

Ensure the mass resolution is sufficient to separate the isotopic peaks.[13]

-

-

Data Processing and Calculation:

-

Extract the ion chromatograms for each isotopic species (m/z for d0, d1, d2, d3, d4).

-

Integrate the peak area for each extracted ion chromatogram.

-

Calculate the percentage of each deuterated form relative to the sum of all forms.

-

Isotopic Enrichment (%) = (Area of d4 peak / Sum of Areas of d0 to d4 peaks) x 100

-

Nuclear Magnetic Resonance (NMR) for Structural Validation

While MS provides the quantitative measure of enrichment, NMR spectroscopy serves as the definitive tool for confirming the structural integrity of the molecule and the precise location of the deuterium labels.[12][15]

-

Sample Preparation:

-

Dissolve a sufficient amount of the Varenicline-d4 standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

-

Data Analysis:

-

Compare the ¹H NMR spectrum of Varenicline-d4 with that of an authentic, unlabeled Varenicline standard.

-

The key confirmation is the significant reduction or complete disappearance of the proton signals corresponding to the positions where deuterium atoms have been incorporated (positions 7 and 9).

-

The presence of all other expected proton signals confirms that the core molecular structure is intact.

-

The following diagram illustrates the self-validating analytical workflow for assessing the standard.

Caption: Orthogonal analytical workflow for Varenicline-d4 characterization.

Data Summary and Acceptance Criteria

Reputable suppliers of Varenicline-d4 provide a Certificate of Analysis detailing the isotopic purity. The acceptance criteria are stringent to ensure the standard is fit-for-purpose in regulated bioanalysis.

| Parameter | Typical Specification | Rationale |

| Chemical Purity | ≥98% | Ensures that the analytical signal is from the compound of interest and not from impurities. |

| Isotopic Enrichment (d4) | ≥98% | Minimizes crosstalk and ensures accurate quantification of the unlabeled analyte.[8] |

| Unlabeled Species (d0) | Typically <0.5% | Directly controls the level of potential interference with the analyte signal. |

| Structural Confirmation | Conforms to structure | Verified by NMR, this ensures the standard is the correct molecule with labels in the correct positions.[12] |

Table 1: Typical quality specifications for Varenicline-d4 internal standards.

One commercial supplier specifies the purity of Varenicline-d4 as ≥99% deuterated forms (d1-d4), which aligns with the high standards required for its use as an internal standard in GC- or LC-MS applications.[4][6]

Conclusion

The use of Varenicline-d4 as an internal standard is a scientific best practice and a regulatory expectation for the accurate quantification of Varenicline in complex matrices.[7] However, the simple presence of the standard is insufficient; its quality, defined primarily by its isotopic enrichment, is the ultimate determinant of data reliability. A high isotopic enrichment, typically ≥98%, is crucial to prevent analytical artifacts such as crosstalk and to ensure the integrity of pharmacokinetic and other critical drug development data.

As demonstrated, the verification of this critical parameter is achieved through a robust, multi-technique analytical approach, combining the quantitative power of high-resolution mass spectrometry with the structural certainty of NMR spectroscopy. For researchers, scientists, and drug development professionals, demanding and verifying a high level of isotopic enrichment in Varenicline-d4 standards is a non-negotiable step in building a validatable and trustworthy bioanalytical method.

References

- A Researcher's Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards. Benchchem.

- Varenicline-D4 | CAS 2183239-01-0. Veeprho.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Varenicline-d4 (CAS Number: 2183239-01-0). Cayman Chemical.

- Varenicline-d4 - Biochemicals - C

- Varenicline-d4 | CAS 2183239-01-0 | Cayman Chemical. Biomol.com.

- Varenicline-d4 hydrochloride | Stable Isotope. MedchemExpress.com.

- Varenicline-d4 (CP 526555-d4) | Stable Isotope. MedchemExpress.com.

- Varenicline-d4 dihydrochloride | Stable Isotope. MedchemExpress.com.

- Determination of Isotopic Purity by Accur

- Identification, Isolation and Structural Characterization of an impurity in varenicline tartr

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.

- Deuterated Standards for LC-MS Analysis.

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem.

- Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry.

- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.

- picogram level quantification of varenicline in human plasma samples by lc-esi-ms/ms. ijpsr.com.

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Varenicline-d4 - Biochemicals - CAT N°: 26102 [bertin-bioreagent.com]

- 6. Varenicline-d4 | CAS 2183239-01-0 | Cayman Chemical | Biomol.com [biomol.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. almacgroup.com [almacgroup.com]

- 14. researchgate.net [researchgate.net]

- 15. ijprajournal.com [ijprajournal.com]

Methodological & Application

High-Sensitivity Quantification of Varenicline in Human Plasma: A Varenicline-d4 Internal Standard Approach

[1]

Executive Summary & Scientific Rationale

Varenicline (Chantix/Champix) is a high-affinity partial agonist for the

This Application Note details a robust LC-MS/MS protocol using Varenicline-d4 as the Internal Standard (IS). The selection of a stable isotopically labeled IS is non-negotiable for this assay to compensate for the significant matrix effects often observed in ESI+ mode for polar bases.

Why Varenicline-d4?

-

Co-elution: It co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement from phospholipids at any given moment.

-

Mass Shift (+4 Da): The deuterium label (typically on the ethano-bridge or quinoxaline ring) provides a +4 Da shift (m/z 216.1), placing it safely beyond the natural isotopic envelope of the parent drug (m/z 212.1), preventing "cross-talk" or signal contribution.

Chemical & Physical Context

Understanding the molecule is the first step to successful extraction.

| Property | Varenicline (Analyte) | Varenicline-d4 (IS) | Implication for Method |

| Parent Mass (M+H)+ | 212.1 Da | 216.1 Da | Distinct precursor selection.[2] |

| pKa (Basic) | ~9.2 - 9.7 | ~9.2 - 9.7 | Critical: Both are highly basic. At neutral pH, they are ionized (cationic) and stay in water. To extract them into an organic solvent (LLE), we must drive the pH > 11. |

| LogP | ~1.3 (Polar) | ~1.3 | Requires polar-embedded phases or HILIC, though modified C18 works with proper buffering. |

| Solubility | High in water | High in water | Aqueous stock solutions are stable; organic dilution required for injection. |

Experimental Protocol: Sample Preparation

Methodology: Liquid-Liquid Extraction (LLE) Rationale: While Protein Precipitation (PPT) is faster, it leaves phospholipids that suppress ionization. SPE is expensive. Alkaline LLE is the "Gold Standard" for Varenicline because it leverages the pKa to isolate the drug from neutral/acidic matrix interferences.

Reagents

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate. (MTBE offers a cleaner supernatant).

-

Alkalizing Buffer: 1N Sodium Hydroxide (NaOH).[2]

Step-by-Step Workflow

-

Aliquot: Transfer 200 µL of plasma into a clean polypropylene tube.

-

IS Spike: Add 20 µL of Varenicline-d4 working solution (e.g., 50 ng/mL). Vortex gently.

-

Alkalinization: Add 100 µL of 1.0 N NaOH.

-

Extraction: Add 2.0 mL of MTBE. Cap and shaker/vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Result: The drug moves to the upper organic layer; plasma proteins and salts stay in the lower aqueous layer.

-

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

-

Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 150 µL of Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 4500/6500 or Waters TQ-XS). Ionization: Electrospray Ionization (ESI), Positive Mode.[5][2][4][6]

Chromatographic Parameters

-

Column: Phenomenex Kinetex Biphenyl or Agilent Zorbax SB-C18 (50 x 2.1 mm, 1.7 µm or 3.5 µm).

-

Why Biphenyl? Enhanced retention for aromatic amines compared to standard C18.

-

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.[6]

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 10 | Loading |

| 0.5 | 10 | Hold |

| 2.5 | 90 | Elution |

| 3.5 | 90 | Wash |

| 3.6 | 10 | Re-equilibration |

| 5.0 | 10 | Stop |

Mass Spectrometry Parameters (MRM)

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |

| Varenicline | 212.1 | 169.1 | 50 | 25 | Quantifier |

| Varenicline | 212.1 | 141.1 | 50 | 35 | Qualifier |

| Varenicline-d4 | 216.1 | 173.1 | 50 | 25 | Internal Standard |

Note: The transition 212 -> 169 represents the loss of the C2H5N moiety (ring cleavage).

Visualized Workflows

Diagram 1: Analytical Logic & Extraction Pathway

This diagram illustrates the critical phase-transfer logic governed by pKa.

Caption: Varenicline Extraction Logic. The critical step is the alkalinization (Red Node) which neutralizes the amine, forcing it into the organic layer.

Diagram 2: LC-MS/MS System Configuration

Caption: LC-MS/MS Signal Path. Note the specific mass shifts in Q1 and Q3 for the parent and deuterated standard.

Validation & Integrity (FDA/EMA Guidelines)

To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be verified.

Cross-Signal Contribution (Isotopic Interference)

Since Varenicline-d4 is used, you must verify that the IS does not contribute signal to the Analyte channel and vice versa.

-

Test: Inject a high concentration of Varenicline-d4 (IS) alone. Monitor the 212.1 -> 169.1 transition.

-

Acceptance: Interference should be < 20% of the LLOQ of the analyte.

-

Test: Inject ULOQ of Varenicline alone. Monitor 216.1 -> 173.1.

-

Acceptance: Interference should be < 5% of the average IS response.

Matrix Factor (MF)

Calculate the IS-Normalized Matrix Factor :

-

Target: The ratio should be close to 1.0 (e.g., 0.95 - 1.05). If the Analyte is suppressed by 40% but the IS is also suppressed by 40%, the ratio is 1.0, and the quantification remains accurate. This is the primary purpose of using Varenicline-d4.

Linearity & Sensitivity

-

Typical Range: 0.05 ng/mL (LLOQ) to 50 ng/mL.

-

Weighting:

linear regression is recommended to prioritize accuracy at the lower end of the curve (PK trough levels).

Troubleshooting & Best Practices

-

Carryover: Varenicline is a secondary amine and can stick to stainless steel.

-

Solution: Use a needle wash containing organic solvent + 0.1% Formic Acid. If carryover persists, switch to a PEEK-lined needle or increase the wash duration.

-

-

Peak Tailing: Caused by interaction with residual silanols on the column.

-

Solution: Ensure the mobile phase contains sufficient buffer strength (10mM Ammonium Formate) or use an end-capped column designed for bases (e.g., Charged Surface Hybrid technology).

-

-

Nitrosamine Awareness:

-

Note: This protocol targets the active pharmaceutical ingredient (Varenicline).[5][1][2][3][7][8][9][10] Be aware that N-nitrosovarenicline is a known impurity.[4] This requires a different MRM transition (241 -> 211) and often requires chromatographic separation from the parent to avoid in-source fragmentation artifacts.

-

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Dasari, P. K., et al. (2024). Picogram level quantification of varenicline in human plasma samples by LC-ESI-MS/MS. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5310966, Varenicline. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fda.gov [fda.gov]

- 10. Varenicline-d4 - Biochemicals - CAT N°: 26102 [bertin-bioreagent.com]

Precision Bioanalysis of Varenicline in Human Plasma: Protocol for Deuterated Internal Standard (Varenicline-d4) Spiking and LC-MS/MS Quantification

Abstract

This application note details a robust, regulatory-compliant protocol for spiking Varenicline-d4 (stable isotope-labeled internal standard) into human plasma samples. Designed for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, this guide prioritizes data integrity through the mitigation of matrix effects and extraction variability. We utilize a Protein Precipitation (PPT) workflow coupled with LC-MS/MS detection, targeting a dynamic range of 0.1 to 100 ng/mL . The protocol emphasizes the "Pre-Extraction Spike" methodology to ensure the internal standard (IS) compensates for all analytical variables from sample processing through ionization.

Scientific Rationale & Causality

Why Varenicline-d4?

Varenicline is a partial agonist of the

-

Causality: Non-labeled internal standards (analogues) may elute at different times than the analyte, meaning they experience different matrix suppression levels.

-

Solution: Varenicline-d4 (containing 4 deuterium atoms) co-elutes with Varenicline.[3][4] It experiences the exact same ionization environment and extraction losses. Therefore, the ratio of Analyte/IS remains constant even if absolute signal intensity fluctuates, ensuring high accuracy.

The "Equilibrium" Principle

Spiking is not merely "adding liquid." It is a thermodynamic event.

-

Protocol Requirement: After spiking the IS into the plasma aliquot, the sample must be vortexed and allowed to stand for at least 5 minutes.

-

Mechanism: This allows the Varenicline-d4 to equilibrate with the plasma matrix (proteins and lipids), mimicking the binding state of the endogenous Varenicline (protein binding <20%). This ensures that the extraction efficiency calculated for the IS truly represents the analyte.

Materials & Reagents

| Reagent | Specification | Purpose |

| Varenicline Tartrate | >99% Purity | Analytical Standard (Analyte) |

| Varenicline-d4 | >99% Isotopic Purity (CAS: 2183239-01-0) | Internal Standard (IS) |

| Human Plasma | K2EDTA or Lithium Heparin | Biological Matrix |

| Acetonitrile (ACN) | LC-MS Grade | Protein Precipitant |

| Methanol (MeOH) | LC-MS Grade | Stock Solvent |

| Ammonium Formate | 10 mM, pH 3.5 | Mobile Phase Additive |

| Formic Acid | LC-MS Grade | pH Modifier |

Workflow Visualization

The following diagram illustrates the critical path from stock preparation to LC-MS injection, highlighting the precise moment of IS addition.

Caption: Workflow for Varenicline-d4 Internal Standard Spiking and Processing via Protein Precipitation.

Detailed Protocol

Phase 1: Preparation of Solutions

1. Internal Standard Stock Solution (1.0 mg/mL)

-

Weigh 1.0 mg of Varenicline-d4 (corrected for salt form and purity).

-

Dissolve in 1.0 mL of Methanol.

-

Storage: -20°C in amber glass vials (Stable for >6 months).

2. Internal Standard Working Solution (ISWS) (50 ng/mL)

-

Step A (Intermediate): Dilute Stock (1 mg/mL) 1:100 in 50:50 Methanol:Water → 10 µg/mL .

-

Step B (Working): Dilute Intermediate (10 µg/mL) 1:200 in 50:50 Methanol:Water → 50 ng/mL .

-

Note: Prepare fresh weekly. Do not use 100% ACN here, as it may cause premature precipitation when adding the small spike volume to plasma.

Phase 2: Spiking & Extraction (The "Pre-Spike" Method)

This method adds the IS directly to the plasma before extraction. This is superior to adding IS in the precipitation solvent because it accounts for pipetting errors of the plasma aliquot.

Step-by-Step:

-

Thaw: Thaw human plasma samples at room temperature. Vortex gently to ensure homogeneity.

-

Aliquot: Transfer 100 µL of plasma (Sample, Blank, or Standard) into a 1.5 mL Eppendorf tube or 96-well polypropylene plate.

-

Spike IS: Add 10 µL of the IS Working Solution (50 ng/mL) to every tube except the Double Blank.

-

Resulting IS Concentration: ~4.5 ng/mL (approx 5 ng/mL nominal).

-

-

Equilibrate (Critical): Vortex at medium speed for 30 seconds. Let stand for 5 minutes .

-

Why: Ensures d4 binds to albumin/alpha-1-acid glycoprotein identically to the analyte.

-

-

Precipitate: Add 400 µL of cold Acetonitrile (containing 0.1% Formic Acid).

-

Ratio: 1:4 (Plasma:Organic) ensures >98% protein removal.

-

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifuge: Spin at 4,000 x g (or 13,000 rpm for tubes) for 10 minutes at 4°C.

-

Transfer: Transfer 200 µL of the clear supernatant to a clean plate/vial.

-

Dilute (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 10mM Ammonium Formate (aqueous) before injection.

LC-MS/MS Conditions

To validate the spiking protocol, the detection method must be specific.

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).

-

Ionization: ESI Positive Mode.

-

Column: Kinetex C18 or Zorbax SB-C18 (50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |

| Varenicline | 212.1 | 169.1 | 50 | 25 |

| Varenicline-d4 | 216.1 | 169.1* | 50 | 25 |